
Hafnium dihydride
Overview
Description
Hafnium dihydride (HfH₂) is a refractory metal hydride characterized by its high thermal stability, neutron absorption efficiency, and applications in advanced materials. It crystallizes in a face-centered cubic (FCC) structure at room temperature, transitioning to a tetragonal phase under specific conditions . Key properties include:
HfH₂ is synthesized via hydrogenation of hafnium metal or chemical vapor deposition, with Stanford Advance Materials supplying commercial powder (−200 Mesh, 99% purity) for industrial use . Its stability in high-temperature environments and compatibility with oxides like MgO make it suitable for fusion power systems .
Biological Activity
Hafnium dihydride (HfH₂) is a compound of increasing interest due to its unique physical and chemical properties, particularly in the fields of materials science and biomedicine. This article provides a comprehensive overview of the biological activity of HfH₂, including its synthesis, structural properties, and potential applications in biological systems.
Synthesis and Structural Properties
This compound can be synthesized through various methods, including direct hydrogenation of hafnium metal at elevated temperatures. The resulting compound exhibits distinct structural phases depending on the hydrogen content, which significantly influences its physical properties. For instance, HfH₂ can transition between different crystalline structures (e.g., face-centered cubic (fcc) and face-centered tetragonal (fct)) based on hydrogen saturation levels .
The structural characteristics of HfH₂ have been extensively studied using techniques such as X-ray diffraction and neutron reflectometry. These studies reveal that the compound undergoes significant volume changes upon hydrogenation, which can affect its mechanical properties and stability .
General Overview
Research on the biological activity of hafnium compounds, including this compound, is limited. However, studies have indicated that hafnium itself does not play a critical role in biological processes akin to essential elements like carbon or nitrogen . Despite this, there are emerging applications for hafnium compounds in biomedical fields.
Case Studies
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Toxicity and Biocompatibility :
- A study focusing on hafnium complexes reported low toxicity levels when tested in glucose solutions, suggesting potential for use as contrast agents in medical imaging . Although direct studies on HfH₂'s toxicity are scarce, the general trend indicates that hafnium compounds can be biocompatible under certain conditions.
-
Osteogenic Properties :
- Research has highlighted the osteogenic potential of hafnium oxide (a related compound), showing that it promotes cell proliferation and osteoblast formation in vitro. This suggests that hafnium compounds could support bone tissue engineering applications . While specific studies on HfH₂'s osteogenic capabilities are lacking, its structural analogs exhibit promising results.
-
Radiotherapy Applications :
- Hafnium-based nanoparticles have been investigated for their effectiveness in enhancing radiotherapy outcomes due to their high atomic number, which improves imaging contrast and therapeutic efficacy against tumors . The potential for HfH₂ to serve as a radioprotective agent or enhance radiation treatment remains an area for future exploration.
Table 1: Summary of Biological Studies Involving Hafnium Compounds
Scientific Research Applications
Nuclear Engineering Applications
Control Rods in Nuclear Reactors
Hafnium dihydride is particularly notable for its application as a control rod material in nuclear reactors. A study published in Nuclear Engineering and Design examined the feasibility of using this compound control rods in large sodium-cooled fast breeder reactors. The research indicated that the hydrogen absorption capacity of hafnium significantly enhances its neutron absorption properties. Specifically, at an optimal hydrogen-to-hafnium ratio of 1.3, the reactivity was found to triple due to shifts in the neutron spectrum. The study concluded that this compound control rods could outperform traditional materials like boron carbide, offering better thermal characteristics and longer operational lifetimes with minimal reactivity loss over extended periods of irradiation .
Parameter | This compound Control Rod | Boron Carbide Control Rod |
---|---|---|
Reactivity Loss (2400 EFPD) | 4% | Higher |
Maximum Linear Heat Rate | 3% lower | Higher |
Required Flow Rate | Decreased by 1% | Not specified |
Hydrogen Sensing Technology
Optical Hydrogen Sensors
This compound also finds applications in hydrogen sensing technologies. Research highlighted in Nature Communications demonstrated that palladium-capped hafnium thin films exhibit a highly reproducible change in optical transmission when exposed to varying hydrogen pressures. This optical response is significant across six orders of magnitude in pressure, making it an effective material for hydrogen detection. The study emphasized the hysteresis-free nature of the optical signal and its stability over multiple cycles, which is crucial for sensor reliability .
Biomedical Applications
Osteogenic Potential and Cancer Treatment
In the biomedical field, hafnium and its compounds have shown promising applications, particularly in cancer therapy and bone regeneration. A systematic review published in PMC discussed various studies involving hafnium-based materials, including this compound. The findings indicated that hafnium exhibits biocompatibility and potential osteogenic properties, making it suitable for applications such as targeted radiotherapy and enhancing bone integration with implants .
Application Area | Findings |
---|---|
Cancer Radiotherapy | Enhanced targeting capabilities |
Bone Regeneration | Positive osseointegration with titanium implants |
Inflammatory Bowel Disease | Potential therapeutic effects |
Chemical Reactions Analysis
Thermal Decomposition
Hafnium dihydride exhibits thermal instability at elevated temperatures, decomposing into lower hydrides and metallic hafnium. In situ XRD studies reveal:
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Phase Transition : At 700°C, HfH₁.₇ decomposes into HfH₁.₅ and metallic Hf, accompanied by hydrogen release .
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Hydrogen Release : Mass spectrometry shows a sharp increase in hydrogen gas during decomposition, peaking at 900°C .
Temperature (°C) | Phase Composition | Hydrogen Release |
---|---|---|
700 | HfH₁.₅ + Hf | Moderate |
900 | Hf (metallic) | High |
Hydride Transfer Reactions
HfH₂ participates in intermolecular hydride transfer, a key mechanism in organometallic catalysis. For example:
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With Phenyl Azides :
Cp₂HfH₂ transfers hydrides to phenyl azides, forming amido complexes (Cp₂HfH(NHPh)) and releasing N₂ gas .
Oxidation and Corrosion
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Air Reactivity : Powdered HfH₂ is pyrophoric, igniting spontaneously in air to form HfO₂ :
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Oxide Layer : A protective HfO₂ film forms on exposure, limiting further oxidation .
Comparative Elemental Analysis
Element | Percentage (HfH₂) |
---|---|
H | 1.12% |
Hf | 98.88% |
Data sourced from crystallographic studies .
Challenges and Stability
Q & A
Basic Research Questions
Q. What synthesis methods are effective for producing high-purity hafnium dihydride (HfH₂) in laboratory settings?
- Methodological Answer : HfH₂ is typically synthesized via direct hydrogenation of hafnium metal under controlled conditions. Key parameters include:
- Temperature : 400–700°C under flowing hydrogen gas to ensure complete hydride formation .
- Pressure : Atmospheric or elevated H₂ pressure to optimize hydrogen absorption kinetics.
- Post-synthesis treatment : Mechanical grinding or ball milling to achieve uniform particle size .
Validation of purity requires X-ray diffraction (XRD) to confirm the face-centered tetragonal (ThH₂-type) or CaF₂-type structure, depending on stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing HfH₂’s structural and hydrogen-binding properties?
- Methodological Answer :
- Neutron scattering : Resolves hydrogen vibrational modes (e.g., dihydride rocking modes at 350–430 cm⁻¹) and lattice dynamics .
- Solid-state NMR : Detects local hydrogen environments and distinguishes between chemisorbed and physisorbed hydrogen .
- Thermogravimetric analysis (TGA) : Quantifies hydrogen desorption kinetics and thermal stability under inert atmospheres .
Q. How do researchers address stoichiometric variability in HfH₂ during synthesis?
- Methodological Answer : Stoichiometric control (Hf:H₂ ≈ 1:2) is challenging due to non-linear hydrogen absorption kinetics. Strategies include:
- In situ monitoring : Using mass spectrometry to track H₂ uptake during synthesis .
- Post-annealing : Heating at 500°C under vacuum to remove excess hydrogen and stabilize the dihydride phase .
Q. What experimental protocols are used to analyze hydrogen desorption kinetics in HfH₂?
- Methodological Answer : Desorption kinetics are studied via:
- Temperature-programmed desorption (TPD) : Measures H₂ release rates as a function of temperature, often revealing first-order kinetics despite expectations of second-order behavior .
- Density functional theory (DFT) : Predicts activation barriers (e.g., 2.49 eV for isolated dihydride mechanisms) and validates experimental data .
Q. How does hydrogen content influence the crystallographic phase transitions in HfH₂?
- Methodological Answer : Increasing hydrogen content drives structural transitions:
- Low H₂ : Face-centered cubic (CaF₂-type) .
- Near-stoichiometric HfH₂ : Tetragonal distortion (ThH₂-type) due to lattice strain .
Phase identification requires synchrotron XRD or electron diffraction to resolve subtle symmetry changes.
Advanced Research Questions
Q. How do computational studies reconcile discrepancies between theoretical and experimental desorption energy barriers in HfH₂?
- Methodological Answer : Multi-reference methods (e.g., CASSCF, MR-CI) account for electron correlation effects, reducing errors in barrier calculations. For example, isolated dihydride mechanisms show barriers (2.49 eV) matching experimental values (2.5 eV), unlike prepairing or isomerization pathways . Contradictions arise from neglecting multi-step desorption pathways involving localized hydrogen migration .
Q. What mechanistic models explain the first-order kinetics observed in H₂ desorption from HfH₂ surfaces?
- Methodological Answer : The isolated dihydride mechanism proposes that H₂ desorption occurs from pre-formed dihydride units without requiring H-atom pairing. This localized process aligns with first-order kinetics, as observed in silicon dihydride systems, and is supported by kinetic Monte Carlo simulations .
Q. What role do HfH₂ intermediates play in transition metal-catalyzed hydrogenation reactions?
- Methodological Answer : Hf-based dihydrides act as hydrogen-transfer mediators in catalytic cycles. For example, in Rh-catalyzed asymmetric hydrogenation, dihydride intermediates facilitate stereoselective H₂ cleavage, with enantioselectivity governed by ligand-dihydride interactions . Mechanistic studies combine isotopic labeling and DFT to track hydride transfer steps .
Q. How can neutron scattering resolve hydrogen diffusion pathways in HfH₂ lattices?
- Methodological Answer : Quasielastic neutron scattering (QENS) measures hydrogen jump frequencies and diffusion coefficients. For HfH₂, this reveals anisotropic diffusion along [001] crystallographic directions, validated against ab initio molecular dynamics (AIMD) simulations .
Q. How does hydrogen stoichiometry affect the electronic structure and thermodynamic stability of HfH₂?
- Methodological Answer : Excess hydrogen introduces defect states near the Fermi level, reducing bandgap and stability. Hybrid DFT calculations show that HfH₂.₀ maintains metallic character, while substoichiometric HfH₁.₈ exhibits semiconducting behavior due to vacancy ordering . Stability is assessed via phonon dispersion calculations to detect soft modes indicative of phase transitions .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Findings :
- HfH₂ exhibits structural phase transitions under pressure, while YH₂ maintains a stable cubic phase up to 800°C .
- CeNiSnHₓ demonstrates variable hydrogen occupancy, complicating crystallographic identification compared to stoichiometric HfH₂ .
Key Findings :
- HfH₂ outperforms YH₂ in neutron absorption but is less effective as a moderator .
- YH₂’s thermal conductivity (8–12 W/m·K) makes it superior for heat management in reactors, whereas HfH₂ excels in structural stability .
Tables
Table 1: Comparative Properties of Metal Dihydrides
Property | HfH₂ | YH₂ | CeNiSnH₁.₄₃ |
---|---|---|---|
Density (g/cm³) | ~12.2 (estimated) | 4.8 | ~7.5 (estimated) |
Melting Point | 226°C (dec.) | >1000°C | Not reported |
Neutron Cross-Section | High | Moderate | Low |
Table 2: Industrial Relevance
Compound | Primary Use | Supplier/Manufacturer |
---|---|---|
HfH₂ | Nuclear shielding composites | Stanford Advance Materials |
YH₂ | Reactor moderators | Not specified |
Properties
IUPAC Name |
hafnium;hydride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2H/q;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFBBAXRCHZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Hf] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Hf-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Pfaltz and Bauer MSDS] | |
Record name | Hafnium hydride | |
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CAS No. |
12770-26-2 | |
Record name | Hafnium dihydride | |
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Record name | Hafnium hydride (HfH2) | |
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Record name | Hafnium dihydride | |
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Record name | HAFNIUM DIHYDRIDE | |
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